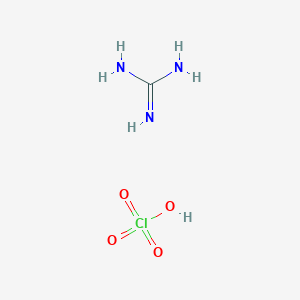
N-(4,5-Dimethyl-2-nitrophenyl)acetamide
説明
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of N-(2-hydroxyphenyl)acetamide derivatives is achieved through reactions with chlorotrimethylsilane and chloro(chloromethyl)dimethylsilane . Another synthesis route for nitro, amino, and acetamino derivatives of benzofuran is described, involving cyclo-dehydration and subsequent reactions like reduction and acetylation . These methods could potentially be adapted for the synthesis of "N-(4,5-Dimethyl-2-nitrophenyl)acetamide."
Molecular Structure Analysis
The molecular structures of similar compounds have been investigated using various spectroscopic methods and X-ray crystallography. For example, the structure of N-(4,6-Dimethylpyrid-2-yl)acetamide is described as being composed of two approximately planar parts, with an intramolecular hydrogen bond contributing to the planarity . This information can be useful in predicting the structure of "N-(4,5-Dimethyl-2-nitrophenyl)acetamide."
Chemical Reactions Analysis
The chemical reactions of nitrophenyl acetamides can lead to various transformation products. For instance, bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides can be produced by microbial incubation, leading to oligomers and glucoside derivatives as detoxification products . These reactions highlight the reactivity of the nitrophenyl acetamide moiety under biological conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are determined by their molecular structure. For example, the crystal and molecular structure of N-(2-cyclooctylamino-4-nitrophenyl)acetamide reveals distorted eight-membered rings and hydrogen bonding, which could influence its properties . Similarly, the solvatochromism of N-(4-Methyl-2-nitrophenyl)acetamide is affected by the formation of a bifurcate hydrogen bond in solution, indicating the importance of solvent interactions .
科学的研究の応用
Bioactive Compound Discovery and Analysis
Research on nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides has revealed their role in the production of phytotoxic metabolites through microbial degradation processes. These compounds, including variations like N-(2-hydroxy-5-nitrophenyl)acetamide, have shown bioactivity that affects gene expression profiles in plants, indicating their potential use in agricultural science and biochemistry for understanding plant-microbe interactions and the detoxification processes of bioactive compounds (Girel et al., 2022).
Material Science and Optical Applications
The structural investigation of 2-amino derivatives of 5-nitrophenylacetamide has been conducted to explore their potential as non-linear optical materials. This research focuses on understanding the molecular structure and packing in crystals, which are crucial for their application in NLO technologies (Clark et al., 2000).
Chemical Synthesis and Characterization
Studies on the solvatochromism of heteroaromatic compounds, including derivatives of N-(4-methyl-2-nitrophenyl)acetamide, provide insights into how these compounds interact with solvents. These interactions are important for understanding solvation effects, which have implications for chemical synthesis and material design (Krivoruchka et al., 2004).
Safety And Hazards
特性
IUPAC Name |
N-(4,5-dimethyl-2-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-6-4-9(11-8(3)13)10(12(14)15)5-7(6)2/h4-5H,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUIVCQNUPJXIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289585 | |
| Record name | N-(4,5-Dimethyl-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-Dimethyl-2-nitrophenyl)acetamide | |
CAS RN |
6970-77-0 | |
| Record name | 6970-77-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4,5-Dimethyl-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4',5'-DIMETHYL-2'-NITROACETANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B181083.png)








